Benzothieno[3,2-c]pyridin-1(2H)-one is a heterocyclic compound that incorporates a benzothiophene and pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and other diseases. Its unique structural features allow for diverse chemical reactivity and biological interactions, making it a subject of interest in drug development.
Benzothieno[3,2-c]pyridin-1(2H)-one is classified as a polycyclic aromatic compound. It is derived from the fusion of benzothiophene and pyridine rings, which are known for their roles in pharmacologically active compounds. The compound can be synthesized through various methods involving different starting materials and reagents, often yielding derivatives with enhanced biological activity.
The synthesis of benzothieno[3,2-c]pyridin-1(2H)-one typically involves multi-step organic reactions. A common method includes the following steps:
For instance, one synthetic route involves heating 7-fluorobenzothiophen-3(2H)-one with an appropriate aromatic aldehyde in glacial acetic acid, leading to the formation of substituted benzothieno[3,2-c]pyridines .
Benzothieno[3,2-c]pyridin-1(2H)-one features a fused bicyclic structure that consists of a benzothiophene ring system attached to a pyridine ring. The molecular formula can be represented as .
Key structural data include:
Benzothieno[3,2-c]pyridin-1(2H)-one can undergo various chemical reactions due to its electrophilic nature. Key reactions include:
The mechanism of action for benzothieno[3,2-c]pyridin-1(2H)-one primarily revolves around its role as an inhibitor of specific enzymes such as cytochrome P450 17A1 (CYP17). This enzyme is crucial in steroidogenesis and is implicated in cancer progression:
Benzothieno[3,2-c]pyridin-1(2H)-one possesses several notable physical and chemical properties:
Benzothieno[3,2-c]pyridin-1(2H)-one has significant applications in medicinal chemistry:
[1]Benzothieno[3,2-c]pyridin-1(2H)-one represents a structurally complex polycyclic heteroaromatic system. Its systematic name follows Hantzsch-Widman and von Baeyer conventions:
[3,2-c]
specify the bond edges involved in ring fusion. The thiophene ring bonds at positions 3 and 2 fuse to the c
edge of the pyridine ring. 1(2H)-one
denotes a carbonyl group at position 1 of the pyridine ring, with an enolizable hydrogen at the adjacent nitrogen [5] [9]. Table 1: Structural Classification of Key Heterocyclic Systems
Ring System | Heteroatoms | Aromaticity | Representative Analogs |
---|---|---|---|
[1]Benzothieno[3,2-c]pyridin-1(2H)-one | Sulfur, Nitrogen | Fully conjugated core | Furopyridines, Pyrrolopyridines |
Benzothieno[2,3-c]pyridines | Sulfur, Nitrogen | Fully aromatic | Anticancer agents (e.g., compound 5c) [1] |
Benzo[4,5]thieno[3,2-d]pyrimidin-4-one | Sulfur, Nitrogen | Planar π-system | Tankyrase inhibitors (e.g., compound 23) [8] |
Thieno[3,2-b]pyridine | Sulfur, Nitrogen | Heteroaromatic | Antiplatelet drugs (e.g., ticlopidine) [6] |
The scaffold belongs to the annulated thienopyridine family, where the sulfur atom contributes to electron delocalization, enhancing planarity and π-stacking capabilities. This geometry facilitates interactions with biological targets like enzyme active sites [1] [6]. Its isosteric relationship with steroidal frameworks (e.g., abiraterone) arises from comparable spatial dimensions and hydrogen-bonding motifs, enabling mimicry of endogenous substrates [1].
The exploration of benzothienopyridine scaffolds accelerated in the 2010s, driven by the need for non-steroidal enzyme inhibitors. Key milestones include:
Table 2: Evolution of Key Benzothienopyridine-Based Therapeutics
Year | Compound/Scaffold | Therapeutic Target | Key Advancement |
---|---|---|---|
2014 | Benzo[b]thieno[2,3-c]quinolin-6(5H)-one | Tankyrase (PARP family) | First virtual screening hit (IC₅₀: ~1 μM) [8] |
2020 | Benzo[4,5]thieno[3,2-d]pyrimidin-4-one | TNKS-1/TNKS-2 | Nanomolar inhibition (IC₅₀: 21–29 nM), high PARP selectivity [8] |
2021 | [1]Benzothieno[2,3-c]pyridine (5c) | CYP17 lyase | Broad-spectrum anticancer activity (GI₅₀: 4 nM–37 μM) [1] |
Structure-activity relationship (SAR) studies revealed critical pharmacophoric elements:
[1]Benzothieno[3,2-c]pyridin-1(2H)-one circumvents limitations of steroidal inhibitors (e.g., off-target hormonal effects) through:
Figure: Proposed Mechanism of CYP17 Inhibition
Haem Iron ← :S│[Core]│C=O → Serine residue │ Hydrophobic pocket ← Fused ring system
The scaffold inhibits diverse enzyme classes:
Table 3: Enzyme Targets and Inhibitory Potency of Key Derivatives
Enzyme Target | Biological Role | Exemplary Compound | Potency (IC₅₀) | Selectivity |
---|---|---|---|---|
CYP17 lyase | Androgen biosynthesis | Compound 5c | 2.08 μM (PC-3) | 4× > abiraterone |
TNKS-1/TNKS-2 | Wnt/β-catenin signaling | Compound 23 | 21–29 nM | >100× vs PARP-1/PARP-2 |
5-Hydroxytryptamine receptor 7 | Neurotransmission | Benzothienopyrimidines | Sub-micromolar | Moderate over 5-Hydroxytryptamine receptor 1A |
This versatility establishes [1]benzothieno[3,2-c]pyridin-1(2H)-one as a privileged scaffold in rational drug design, particularly for oncology and endocrinology [1] [3] [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: